molecular formula C14H10N2O5 B6603374 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde CAS No. 2369068-46-0

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde

Cat. No.: B6603374
CAS No.: 2369068-46-0
M. Wt: 286.24 g/mol
InChI Key: QWOULBIWJJUUOD-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a piperidine ring and an isoindoline moiety, making it a valuable scaffold for the development of various bioactive molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde stands out due to its specific inhibition of IDO1, making it a promising candidate for targeted cancer therapy. Its unique structure allows for modifications that can enhance its bioactivity and selectivity .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOULBIWJJUUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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